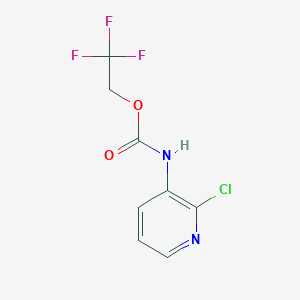

2,2,2-trifluoroethyl N-(2-chloropyridin-3-yl)carbamate

Overview

Description

2,2,2-trifluoroethyl N-(2-chloropyridin-3-yl)carbamate is a chemical compound with the following properties:

- IUPAC Name : 2,2,2-trifluoroethyl 2-chloro-3-pyridinylcarbamate

- Molecular Formula : C<sub>8</sub>H<sub>6</sub>ClF<sub>3</sub>N<sub>2</sub>O<sub>2</sub>

- Molecular Weight : 254.6 g/mol

- CAS Number : 1354963-28-2

Synthesis Analysis

The synthesis of this compound involves the reaction of 2,2,2-trifluoroethylamine with 2-chloropyridine-3-carbonyl chloride. The resulting product is the carbamate derivative.

Molecular Structure Analysis

The molecular structure of 2,2,2-trifluoroethyl N-(2-chloropyridin-3-yl)carbamate consists of a trifluoroethyl group attached to the nitrogen atom of the carbamate moiety. The chlorine-substituted pyridine ring completes the structure.

Chemical Reactions Analysis

This compound may participate in various chemical reactions, including nucleophilic substitutions, amidation reactions, and hydrogen bonding interactions. Further studies are needed to explore its reactivity in different contexts.

Physical And Chemical Properties Analysis

- Solubility : Soluble in organic solvents (e.g., dichloromethane, acetone).

- Melting Point : Notable melting point data is not readily available.

- Boiling Point : Further experimental data is required.

- Appearance : Likely a white crystalline solid.

Scientific Research Applications

Environmental Degradation and Toxicity Studies

Studies on carbamates, including compounds similar to 2,2,2-trifluoroethyl N-(2-chloropyridin-3-yl)carbamate, highlight their environmental degradation processes and potential toxicity. Research by Smith and Bucher (2012) provides a comprehensive review of the degradation and loss of the N-phenyl carbamate chlorpropham, emphasizing its environmental impact and the varying degradation rates observed through hydrolysis, biolysis, photolysis, and thermal processes (Smith & Bucher, 2012). This review sheds light on the environmental behavior of carbamate pesticides and their breakdown products, which are relevant for understanding similar compounds' fate in the environment.

Fluoroalkylation in Aqueous Media

The use of fluoroalkyl groups, including the trifluoroethyl group, in organic synthesis within aqueous environments is an area of growing interest. Song et al. (2018) reviewed the progress of aqueous fluoroalkylation reactions, highlighting the environmental-friendly aspects of using water or its presence in fluoroalkylation processes (Song et al., 2018). This includes the strategic placement of fluoroalkyl groups in pharmaceuticals and agrochemicals to modify their physical, chemical, and biological properties, providing insights into the utility of such modifications in scientific research.

Health Impacts of Carbamate Pesticides

The health impacts of carbamate pesticides, which are related to the broader category of N-substituted carbamates, have been studied extensively. Bansal (2022) summarized the accumulation and health effects of carbamate and dithiocarbamate pesticides in food, water, and their use in agriculture and medicinal chemistry (Bansal, 2022). This research is crucial for understanding the potential health risks associated with exposure to carbamate compounds, including those similar to 2,2,2-trifluoroethyl N-(2-chloropyridin-3-yl)carbamate.

Non-Phosgene Synthesis of N-Substituted Carbamates

The synthesis of N-substituted carbamates, including methods that avoid the use of phosgene, is a significant area of research due to environmental and safety concerns. Jianpen's review (2014) on non-phosgene synthesis of N-substituted carbamates explores various carbonyl reagents for synthesizing these compounds, offering a greener alternative for chemical manufacturing (Jianpen, 2014). This research is directly relevant to the development of safer, more sustainable methods for producing carbamate derivatives, including 2,2,2-trifluoroethyl N-(2-chloropyridin-3-yl)carbamate.

Safety And Hazards

- Toxicity : As with any chemical compound, caution should be exercised during handling. Refer to safety data sheets for specific information.

- Environmental Impact : Assess its environmental persistence and potential effects.

- Storage : Store in a cool, dry place away from direct sunlight.

Future Directions

Future research should focus on:

- Biological Activity : Investigate its potential as a drug candidate or agrochemical.

- Synthetic Modifications : Explore derivatization strategies to enhance its properties.

- Structural Elucidation : Determine its crystal structure for a deeper understanding.

Please note that this analysis is based on available information, and further studies are essential to fully characterize this compound. For detailed references, you can find more information here1.

properties

IUPAC Name |

2,2,2-trifluoroethyl N-(2-chloropyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3N2O2/c9-6-5(2-1-3-13-6)14-7(15)16-4-8(10,11)12/h1-3H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJNZEJWHGGZYJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trifluoroethyl N-(2-chloropyridin-3-yl)carbamate | |

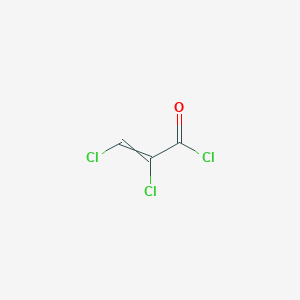

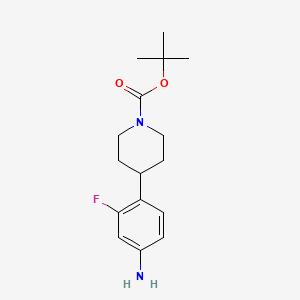

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-{4-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B1452465.png)

![({4-[(2-Chlorophenyl)methoxy]-3,5-dimethylphenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1452477.png)